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Executive Summary

lomeprol, a non-ionic, monomeric iodinated contrast agent, has been extensively evaluated in
preclinical models to establish its safety profile. This technical guide provides a comprehensive
overview of the toxicological findings for lomeprol, including data from acute, repeated-dose,
reproductive, developmental, and genetic toxicity studies, as well as safety pharmacology
assessments. The collective evidence from these studies demonstrates that lomeprol has a
low order of toxicity and is well-tolerated in various animal models. Its toxicological profile is
comparable to that of other non-ionic contrast media. No evidence of reproductive,
developmental, or genetic toxicity has been observed. Carcinogenicity studies have not been
conducted. Safety pharmacology studies indicate no significant adverse effects on vital
functions of the central nervous and cardiovascular systems.

Acute Toxicity

The acute toxicity of lomeprol has been assessed in several species following intravenous
administration. The median lethal dose (LD50) values indicate a low potential for acute toxicity.

[1]

Table 1: Intravenous Acute Toxicity of lomeprol
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Species LD50 (g lodinelkg)
Mouse 19.3-20.5

Rat 13.2-14.0

Dog >12.5

Source: DrugBank Online, 2016[1]

Experimental Protocol: Acute Toxicity Studies

Objective: To determine the median lethal dose (LD50) of lomeprol following a single

intravenous injection.
« Animal Models: Mice, rats, and dogs were used.[1]
o Administration: A single dose of lomeprol was administered intravenously.

» Endpoints: Mortality was observed over a specified period, and the LD50 was calculated
using established statistical methods. Clinical signs of toxicity were also monitored.

Repeated-Dose Toxicity

Subchronic toxicity studies of up to four weeks in duration have been conducted in both rats
and dogs via intravenous administration. These studies demonstrated that lomeprol is well-
tolerated at doses anticipated for clinical use.[2][3] Observed effects at high doses were
generally mild and reversible. A multi-disciplinary review of a four-week study in dogs noted a
dose-related reversible increase in urea values, and at the highest dose, reversible non-lipidic
cytoplasmic vacuolation of hepatocytes and convoluted tubules of the renal epithelium, along
with a dose-related increase in inflammation in the liver, kidneys, and lungs.

While specific No-Observed-Adverse-Effect Levels (NOAELS) are not consistently reported in
the publicly available literature, the overall findings indicate a favorable safety profile upon
repeated administration.
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Experimental Protocol: Four-Week Repeated-Dose
Intravenous Toxicity Study in Dogs

Objective: To evaluate the potential toxicity of lomeprol following daily intravenous
administration for 28 days.

¢ Animal Model: Beagle dogs.
o Administration: lomeprol was administered intravenously once daily for four weeks.

» Parameters Monitored: Included clinical observations, body weight, food consumption,
ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, urinalysis, gross
pathology, organ weights, and histopathology.

o Recovery Period: A treatment-free period was included to assess the reversibility of any
findings.

Reproductive and Developmental Toxicity

lomeprol has been evaluated for its potential effects on fertility, and embryo-fetal and pre- and
post-natal development. The available data indicate that lomeprol does not possess
reproductive or developmental toxicity.

Table 2: Summary of Reproductive and Developmental Toxicity Findings

Study Type Species Key Findings

Fertility and Early Embryonic Rat No impairment of fertility in
a

Development male or female rats.

) No evidence of fetal harm or
Embryo-Fetal Development Rat, Rabbit o
teratogenicity.

Experimental Protocols: Reproductive and
Developmental Toxicity Studies
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Objective: To assess the potential adverse effects of lomeprol on reproductive function and on
the developing organism.

« Fertility and Early Embryonic Development (Segment I):
o Animal Model: Rats.

o Dosing: Males were treated prior to and during mating, and females were treated from pre-
mating through implantation.

o Endpoints: Mating performance, fertility indices, and early embryonic development to the
time of implantation.

o Embryo-Fetal Development (Segment Il):
o Animal Models: Rats and rabbits.
o Dosing: Pregnant females were treated during the period of organogenesis.

o Endpoints: Maternal toxicity, and fetal viability, growth, and morphological development
(external, visceral, and skeletal examinations).

e Pre- and Post-natal Development (Segment 1l1):
o Animal Model: Rats.
o Dosing: Pregnant females were treated from implantation through lactation.

o Endpoints: Maternal health, parturition, lactation, and the growth, development, and
reproductive function of the offspring.

Genotoxicity

A battery of in vitro and in vivo genotoxicity studies has been conducted to assess the
mutagenic and clastogenic potential of lomeprol. The results of these studies were negative,
indicating that lomeprol is not genotoxic.

Table 3: Summary of Genotoxicity Studies
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Experimental Protocols: Genotoxicity Assays

» Bacterial Reverse Mutation Assay (Ames Test):

o Methodology: Histidine-dependent strains of Salmonella typhimurium were exposed to
lomeprol at various concentrations, with and without a metabolic activation system (S9
mix). The frequency of reverse mutations to histidine independence was measured.

* In Vitro Chromosomal Aberration Assay:

o Methodology: Cultured mammalian cells were exposed to lomeprol with and without
metabolic activation. Cells were harvested at metaphase and examined for structural

chromosomal abnormalities.
¢ In Vivo Micronucleus Test:

o Methodology: Rodents were administered lomeprol, and their bone marrow was
harvested. Polychromatic erythrocytes were examined for the presence of micronuclei,
which are indicative of chromosomal damage.

Carcinogenicity

Carcinogenicity studies have not been conducted with lomeprol.

Safety Pharmacology
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Safety pharmacology studies have been conducted to evaluate the potential effects of
lomeprol on vital organ systems. The core battery of tests focuses on the central nervous,
cardiovascular, and respiratory systems. lomeprol was found to be well-tolerated, with no
clinically significant effects on these vital functions. In conscious dogs, intracoronary
administration of lomeprol caused a transient increase in coronary diameter and blood flow,
comparable to iopamidol but significantly less than nitroglycerin.

Experimental Workflow: Safety Pharmacology Core
Battery
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Figure 1. Experimental workflow for the safety pharmacology core battery studies.

Potential Mechanisms of Toxicity of lodinated
Contrast Media
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While lomeprol has demonstrated a favorable safety profile, high concentrations of iodinated
contrast media as a class can induce cellular effects, particularly in renal tubular cells. The
following diagram illustrates potential signaling pathways that may be modulated by iodinated
contrast media, leading to cellular stress and injury. It is important to note that this is a
generalized representation for the class of iodinated contrast media, and lomeprol-specific
data on these pathways are limited.

The direct cytotoxicity of contrast media on endothelial and renal tubular cells can lead to the
generation of reactive oxygen species (ROS) and a decrease in nitric oxide (NO) bioavailability,
contributing to vasoconstriction and hypoxia. At the intracellular level, this can lead to the
deactivation of pro-survival signaling pathways such as Akt and ERK1/2, and the activation of
pro-inflammatory and apoptotic pathways involving JNK, p38, and NF-kB.
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Figure 2. Potential signaling pathways affected by iodinated contrast media.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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